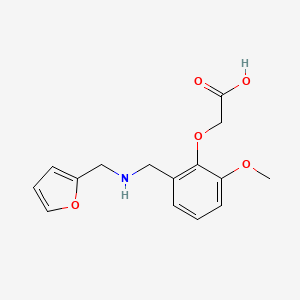
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is an organic compound that features a furan ring, a methoxy group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the furan-2-ylmethylamine: This can be synthesized by reacting furfural with ammonia or an amine under reductive conditions.
Coupling with 6-methoxyphenol: The furan-2-ylmethylamine is then coupled with 6-methoxyphenol using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the acetic acid moiety: The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反応の分析
Types of Reactions
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxyacetic acids.
科学的研究の応用
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The furan ring and phenoxyacetic acid moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
6-Methoxyphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is unique due to its combination of a furan ring, a methoxy group, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C15H17NO5 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
2-[2-[(furan-2-ylmethylamino)methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H17NO5/c1-19-13-6-2-4-11(15(13)21-10-14(17)18)8-16-9-12-5-3-7-20-12/h2-7,16H,8-10H2,1H3,(H,17,18) |
InChIキー |
IVZPUXXHHAIQQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OCC(=O)O)CNCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


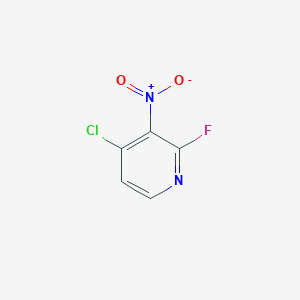

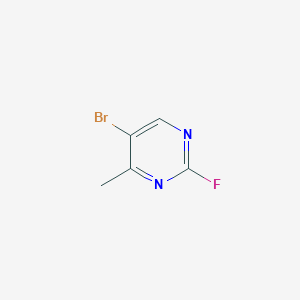
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
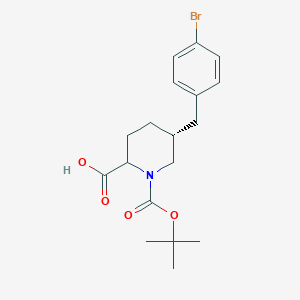
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
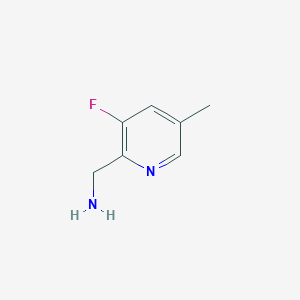
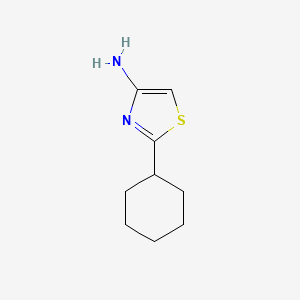
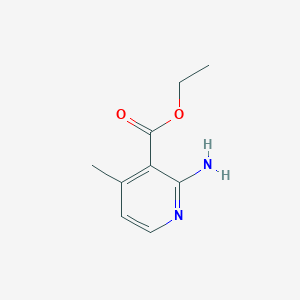
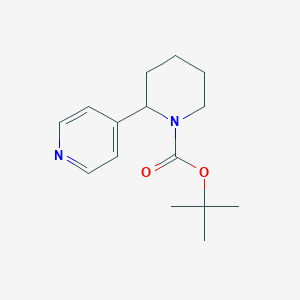
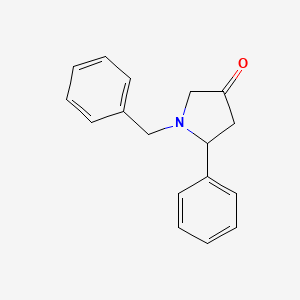
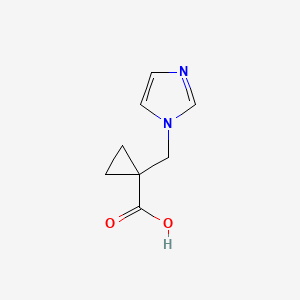
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)

